molecular formula C5H5BrN2O2 B11898160 2-(5-Bromo-1H-pyrazol-3-yl)acetic acid

2-(5-Bromo-1H-pyrazol-3-yl)acetic acid

Cat. No.: B11898160
M. Wt: 205.01 g/mol
InChI Key: GQTCPLPPGHEHRQ-UHFFFAOYSA-N
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Description

2-(5-Bromo-1H-pyrazol-3-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the 5-position and an acetic acid moiety at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-1H-pyrazol-3-yl)acetic acid typically involves the bromination of a pyrazole derivative followed by the introduction of the acetic acid group. One common method includes the following steps:

    Bromination: The pyrazole ring is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.

    Acetic Acid Introduction: The brominated pyrazole is then reacted with a suitable acetic acid derivative, such as bromoacetic acid, under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-1H-pyrazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution: Formation of new pyrazole derivatives with different functional groups.

    Oxidation: Formation of oxidized pyrazole derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Coupling: Formation of biaryl or other complex structures.

Scientific Research Applications

2-(5-Bromo-1H-pyrazol-3-yl)acetic acid has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Industrial Applications: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-1H-pyrazol-3-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Binding: Interacting with specific receptors to modulate biological pathways.

    Signal Transduction: Affecting signal transduction pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Chloro-1H-pyrazol-3-yl)acetic acid: Similar structure but with a chlorine atom instead of bromine.

    2-(5-Methyl-1H-pyrazol-3-yl)acetic acid: Similar structure but with a methyl group instead of bromine.

    2-(5-Phenyl-1H-pyrazol-3-yl)acetic acid: Similar structure but with a phenyl group instead of bromine.

Uniqueness

2-(5-Bromo-1H-pyrazol-3-yl)acetic acid is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and influence the compound’s biological activity. The bromine atom can also serve as a handle for further functionalization, making this compound a versatile building block in synthetic chemistry.

Properties

Molecular Formula

C5H5BrN2O2

Molecular Weight

205.01 g/mol

IUPAC Name

2-(3-bromo-1H-pyrazol-5-yl)acetic acid

InChI

InChI=1S/C5H5BrN2O2/c6-4-1-3(7-8-4)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10)

InChI Key

GQTCPLPPGHEHRQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1Br)CC(=O)O

Origin of Product

United States

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